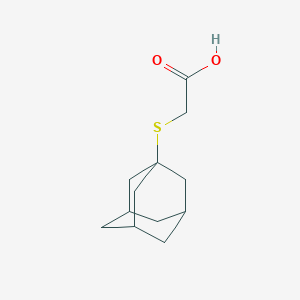

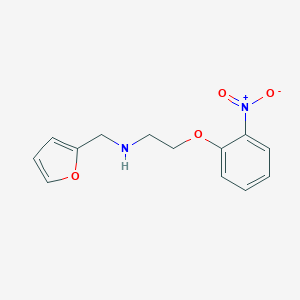

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

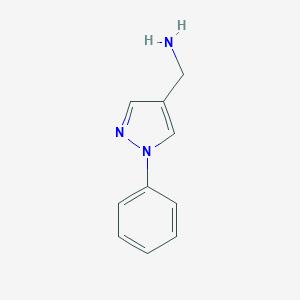

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling in Organic Chemistry

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound with a halide compound under mild and functional group tolerant conditions.

Method of Application

The method involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Results and Outcomes

The Suzuki–Miyaura coupling has been widely applied in the synthesis of various organic compounds, contributing significantly to the field of organic chemistry .

Asymmetric Reduction in Biotechnology

Asymmetric reduction is a key process in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Method of Application

In a study, the yeast Saccharomyces cerevisiae was used as a biocatalyst for the asymmetric reduction of “1-(3,4-Dimethylphenyl)ethanone” (DMPA). The reaction was performed in a natural deep eutectic solvent (NADES), which is an eco-friendly alternative to traditional solvents .

Results and Outcomes

The study reported successful asymmetric reduction of DMPA in NADES with baker’s yeast. The reaction was also performed on a preparative scale with efficient recyclation and reuse of NADES, indicating potential for industrial scale implementation .

Synthesis of 1,3,5-Triaryl-2-Pyrazolines in Organic Chemistry

1,3,5-Triaryl-2-pyrazolines are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in glacial acetic acid containing a few drops of concentrated hydrochloric acid .

Results and Outcomes

The reaction leads to the formation of a series of 1,3,5-triaryl-2-pyrazolines .

3,4-Dimethylphenylboronic Acid in Organic Chemistry

3,4-Dimethylphenylboronic acid is a boronic acid derivative that can be used in various organic reactions, including Suzuki-Miyaura coupling.

Method of Application

The compound can be used as a reagent in the Suzuki-Miyaura coupling reaction, where it reacts with a halide compound to form a new carbon-carbon bond .

Results and Outcomes

The use of 3,4-Dimethylphenylboronic acid in Suzuki-Miyaura coupling has been shown to be effective in the synthesis of various organic compounds .

Synthesis of 1,5-Dihydro-3-methyl Compounds

1,5-Dihydro-3-methyl compounds are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of the free acid with other reagents under specific conditions .

Results and Outcomes

The reaction leads to the formation of a series of 1,5-dihydro-3-methyl compounds .

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRNFDPKXYNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389304 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-65-7 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)